molecular formula C12H22N2O3 B14591318 4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid CAS No. 61638-97-9

4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid

Cat. No.: B14591318
CAS No.: 61638-97-9
M. Wt: 242.31 g/mol
InChI Key: UDYSOZJBGSDJPI-UHFFFAOYSA-N
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Description

4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group and a hexyl chain attached to an oxobutenoic acid backbone. Its reactivity and biological activity make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the aldol-condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted heating, which provides the desired products in moderate to excellent yields for a wide range of substrates . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups and its versatile reactivity. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound for diverse applications.

Properties

CAS No.

61638-97-9

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

4-[6-(dimethylamino)hexylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H22N2O3/c1-14(2)10-6-4-3-5-9-13-11(15)7-8-12(16)17/h7-8H,3-6,9-10H2,1-2H3,(H,13,15)(H,16,17)

InChI Key

UDYSOZJBGSDJPI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCCNC(=O)C=CC(=O)O

Origin of Product

United States

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